

Spectroscopic and Synthetic Profile of 2-(Boc-aminomethyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Boc-aminomethyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for **2-(Boc-aminomethyl)phenol**, also known as tert-butyl (2-hydroxybenzyl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of a phenolic hydroxyl group, a protected amine, and an aromatic ring makes it a versatile building block.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for **2-(Boc-aminomethyl)phenol**. The predicted values are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **2-(Boc-aminomethyl)phenol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.0 - 10.0	br s	1H	Ar-OH
~7.18	dd	1H	Ar-H
~7.12	td	1H	Ar-H
~6.85	dd	1H	Ar-H
~6.78	td	1H	Ar-H
~5.0 - 5.5	br s	1H	NH
~4.25	d	2H	CH ₂ -NH
1.45	s	9H	C(CH ₃) ₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for **2-(Boc-aminomethyl)phenol**

Chemical Shift (δ , ppm)	Assignment
~156.5	C=O (carbamate)
~155.0	C-OH (aromatic)
~129.0	Ar-CH
~128.5	Ar-CH
~124.0	Ar-C (quaternary)
~119.0	Ar-CH
~116.0	Ar-CH
~79.5	C(CH ₃) ₃
~40.0	CH ₂ -NH
28.3	C(CH ₃) ₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-(Boc-aminomethyl)phenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (phenol, H-bonded)
3350 - 3310	Medium	N-H stretch (carbamate)
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic)
1710 - 1680	Strong	C=O stretch (carbamate)
1600, 1490	Medium-Strong	C=C stretch (aromatic ring)
1530 - 1500	Medium	N-H bend (carbamate)
1250, 1160	Strong	C-O stretch (phenol and carbamate)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-(Boc-aminomethyl)phenol**

m/z	Ion	Notes
223.12	$[M]^+$	Molecular ion
167.08	$[M - C_4H_8]^+$	Loss of isobutylene from Boc group
150.08	$[M - C_4H_9O]^+$	Loss of tert-butoxy group
124.07	$[M - C_5H_9O_2]^+$	Loss of Boc group
107.05	$[HO-C_6H_4-CH_2]^+$	Benzyl cation fragment
91.05	$[C_7H_7]^+$	Tropylium ion

Technique: Electron Ionization (EI).

Experimental Protocols

Synthesis of 2-(Boc-aminomethyl)phenol

This protocol outlines the synthesis of **2-(Boc-aminomethyl)phenol** from 2-(aminomethyl)phenol.

Materials:

- 2-(aminomethyl)phenol
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃) or a tertiary amine base (e.g., triethylamine)
- Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF and water
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane
- Deionized water

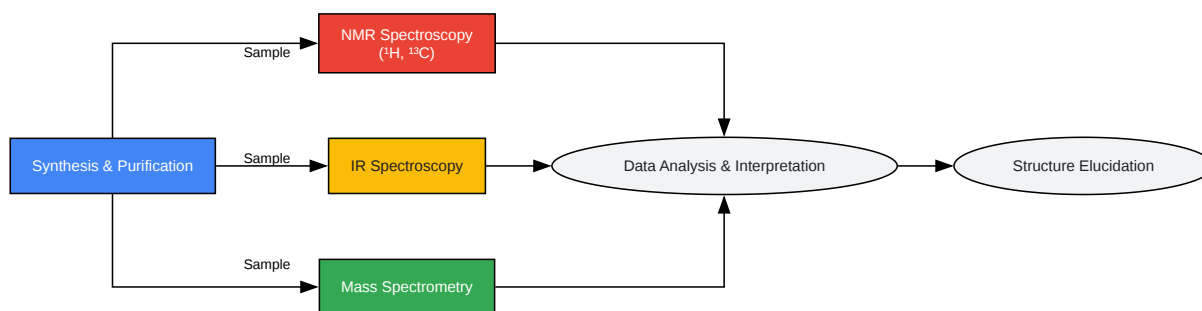
Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 eq) in the chosen solvent (e.g., a 1:1 mixture of THF and water).
- **Base Addition:** Add sodium bicarbonate (1.5 - 2.0 eq) to the solution.
- **Boc Protection:** To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise at room temperature.
- **Reaction:** Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - If a biphasic system was used, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - If a single organic solvent was used, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
 - Wash the combined organic layers with deionized water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **2-(Boc-aminomethyl)phenol** as a solid.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **2-(Boc-aminomethyl)phenol**.



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General workflow for spectroscopic analysis.

This guide provides essential data and protocols for researchers working with **2-(Boc-aminomethyl)phenol**. The presented spectroscopic information, combined with the detailed synthetic procedure, will facilitate its use in various research and development applications.

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